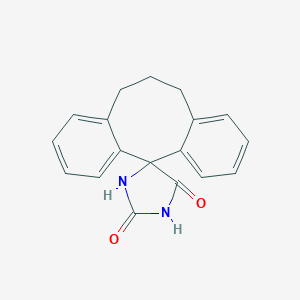
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly referred to as spiro-IMD and has been shown to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Spiro-IMD has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that spiro-IMD has potent anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, spiro-IMD has been shown to have anti-inflammatory properties, making it a potential treatment for a wide range of inflammatory diseases.
Mécanisme D'action
The mechanism of action of spiro-IMD is not fully understood. However, studies have shown that spiro-IMD inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, spiro-IMD has been shown to induce cell death in cancer cells, further highlighting its potential as a cancer treatment.
Effets Biochimiques Et Physiologiques
Spiro-IMD has been shown to have a wide range of biochemical and physiological effects. Studies have shown that spiro-IMD can induce apoptosis, or programmed cell death, in cancer cells. Additionally, spiro-IMD has been shown to inhibit the activity of certain enzymes that are involved in inflammation, making it a potential treatment for inflammatory diseases. Finally, spiro-IMD has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of spiro-IMD is its reproducible synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, spiro-IMD has been shown to be relatively stable, making it a valuable tool for researchers interested in studying its properties over an extended period of time. However, one limitation of spiro-IMD is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on spiro-IMD. One promising area of research is in the development of spiro-IMD-based cancer treatments. Additionally, spiro-IMD may have potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of spiro-IMD, which may lead to the development of more effective treatments based on this compound.
In conclusion, spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has shown great promise in scientific research. Its reproducible synthesis method, potent anti-cancer properties, and potential applications in the treatment of inflammatory diseases make it a valuable tool for researchers interested in studying its properties. While there are limitations to its use, the potential benefits of spiro-IMD make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of spiro-IMD involves the reaction of dibenzo(a,d)cyclooctadiene with imidazole-2-thione in the presence of a palladium catalyst. The resulting product is then treated with hydrogen peroxide to yield spiro-IMD in high yields. This synthetic method has been shown to be efficient and reproducible, making it a valuable tool for researchers interested in studying the properties of spiro-IMD.
Propriétés
Numéro CAS |
1037-85-0 |
|---|---|
Nom du produit |
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- |
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
spiro[imidazolidine-5,2'-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene]-2,4-dione |
InChI |
InChI=1S/C18H16N2O2/c21-16-18(20-17(22)19-16)14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)18/h1-4,6-7,10-11H,5,8-9H2,(H2,19,20,21,22) |
Clé InChI |
XURNBUIOYGQEST-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3 |
SMILES canonique |
C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3 |
Synonymes |
6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



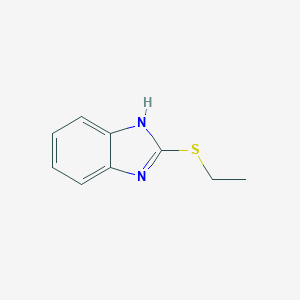
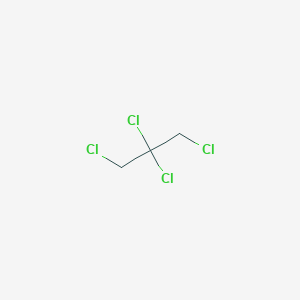
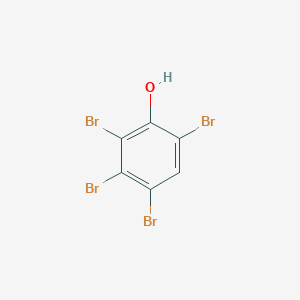
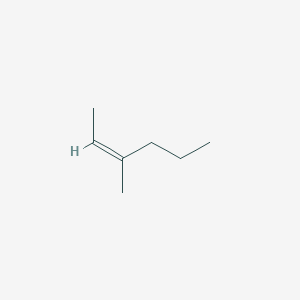
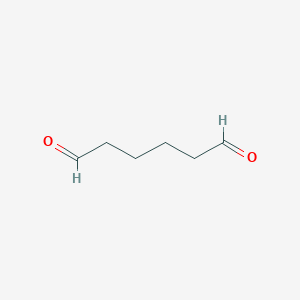
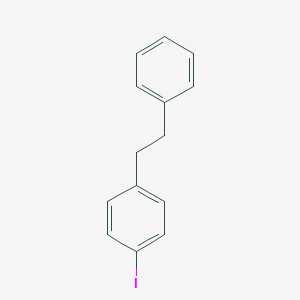
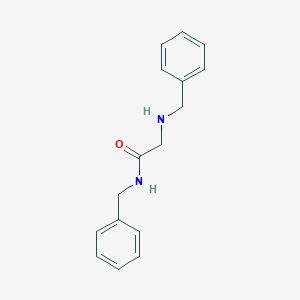

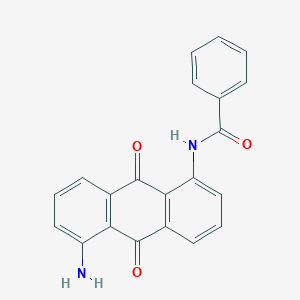
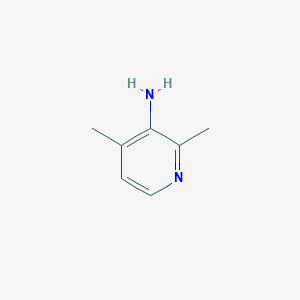
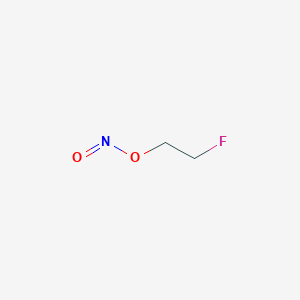
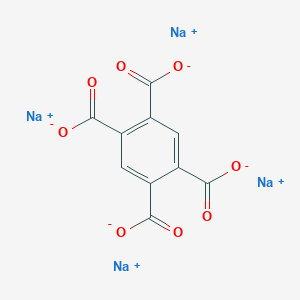
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)